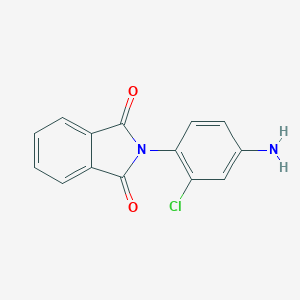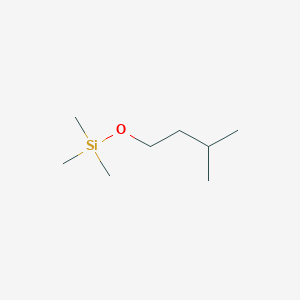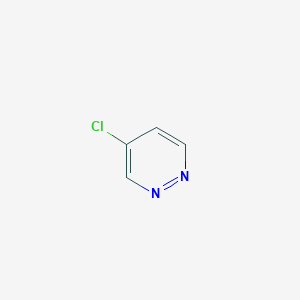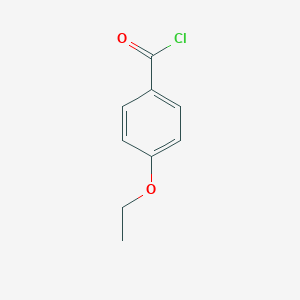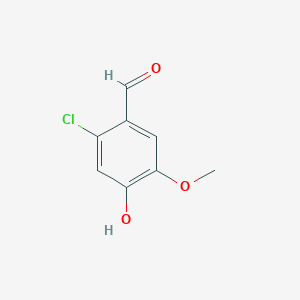
9-Iodophenanthrene
Übersicht
Beschreibung
9-Iodophenanthrene is an organic compound with the molecular formula C14H9I. It is a derivative of phenanthrene, where an iodine atom is substituted at the 9th position of the phenanthrene ring system. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Iodophenanthrene can be synthesized through several methods. One common method involves the iodination of phenanthrene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of the iodine atom at the 9th position of the phenanthrene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is coupled with an iodine source in the presence of a palladium catalyst and a suitable base .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Iodophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenanthrene ring can undergo oxidation to form phenanthrenequinone derivatives.
Reduction Reactions: The iodine atom can be reduced to form phenanthrene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted phenanthrene derivatives.
Oxidation Reactions: Phenanthrenequinone derivatives.
Reduction Reactions: Phenanthrene.
Wissenschaftliche Forschungsanwendungen
9-Iodophenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of phenanthrene derivatives with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 9-Iodophenanthrene involves its interaction with specific molecular targets. For instance, it has been identified as an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. This modulation occurs through the binding of this compound to specific sites on the receptor, leading to changes in receptor activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 9-Bromophenanthrene
- 9-Chlorophenanthrene
- 9-Phenanthrenecarboxaldehyde
Comparison: 9-Iodophenanthrene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making this compound more reactive in certain substitution reactions. Additionally, the presence of the iodine atom can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics .
Eigenschaften
IUPAC Name |
9-iodophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFIPOTVFMLMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293387 | |
| Record name | 9-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17024-12-3 | |
| Record name | 17024-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Iodophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-Iodophenanthrene contribute to the synthesis of complex molecules?
A1: this compound serves as a versatile building block in organic synthesis. It can undergo reactions like oxidative addition with [Ru3(CO)12] to yield aryne clusters containing μ4-phenanthryne ligands. [] This highlights its utility in constructing organometallic complexes with potential applications in catalysis. Additionally, this compound participates in Ullmann-type coupling reactions, facilitating the creation of cinchona alkaloid derivatives that act as enantioselective ligands in osmium-catalyzed asymmetric dihydroxylation of olefins. []
Q2: Can you describe the structural features of this compound?
A2: this compound (C14H9I) has a molecular weight of 304.13 g/mol. While specific spectroscopic data may vary depending on the study, the presence of the iodine atom at the 9-position of the phenanthrene ring system influences its reactivity and physicochemical properties. [, ] For instance, studies have investigated the phosphorescent behaviors of this compound in crystals, which are modulated by various intermolecular interactions, including π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. []
Q3: How does the structure of this compound relate to its use in preparing dibenzo[g,p]chrysenes?
A3: this compound serves as a key intermediate in the synthesis of dibenzo[g,p]chrysenes. Specifically, 9-iodophenanthrenes can be generated via an interesting pathway involving ipso cyclization of 4'-methoxy-2-ethynylbiphenyls induced by ICl followed by a selective 1,2-alkenyl migration in the presence of MeOH/H2SO4. These this compound intermediates can subsequently undergo further transformations, including Mizoroki-Heck coupling reactions, to afford dibenzo[g,p]chrysenes. []
Q4: Have researchers explored the Structure-Activity Relationship (SAR) of compounds derived from this compound?
A4: Yes, studies have focused on modifying the structure of compounds derived from this compound, specifically focusing on carboxylated derivatives, to investigate their effects on NMDA receptor activity. For example, this compound-3-carboxylic acid (UBP512) was identified as a selective potentiator of GluN1/GluN2A NMDA receptors while inhibiting GluN1/GluN2C and GluN1/GluN2D receptors. These findings highlight how structural modifications of this compound derivatives can significantly impact their activity, potency, and selectivity towards different NMDA receptor subtypes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


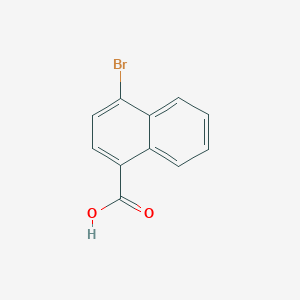
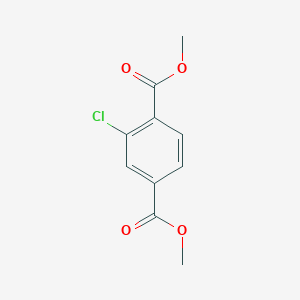
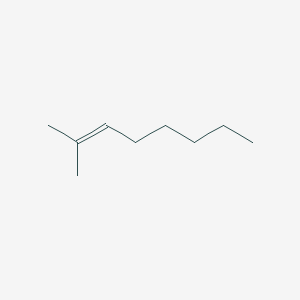
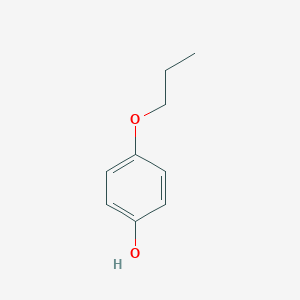

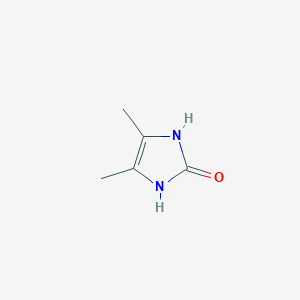
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)

